4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]butanamide
Beschreibung
4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]butanamide is a synthetic small molecule featuring a hybrid structure combining a pyridinylpiperazine moiety, a butanamide backbone, and a benzothiazole ring system. This compound is structurally distinct due to the conjugation of the 4-oxobutanamide linker with the piperazine and benzothiazole units, which could influence its pharmacological profile .
Eigenschaften
IUPAC Name |
4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c26-18(23-20-22-15-5-1-2-6-16(15)28-20)8-9-19(27)25-13-11-24(12-14-25)17-7-3-4-10-21-17/h3-4,7,10H,1-2,5-6,8-9,11-14H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKAAUZZKCEMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CCC(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]butanamide typically involves a multi-step process. One common approach is to start with the preparation of the piperazine and benzothiazole intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper sulfate to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieving efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the molecule are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]butanamide (CAS 1219549-97-9)
- Molecular Formula : C₁₅H₂₀N₄O₃S
- Molar Mass : 336.41 g/mol
- Key Differences: The piperazine ring in this analogue is substituted with a 3-oxo group instead of a pyridin-2-yl group.
4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (Compound 28)
- Molecular Formula : C₂₁H₂₄N₅O₄
- Molar Mass : 410.18 g/mol
- Key Differences: This compound replaces the benzothiazole with a benzo[b][1,4]oxazin-3(4H)-one core and introduces a pyridin-3-yl carboxamide group. The oxazinone ring enhances hydrogen-bonding capacity, while the pyridin-3-yl group may target different receptor subclasses compared to the pyridin-2-yl group in the target compound. SAR studies suggest such derivatives exhibit anticancer activity via kinase inhibition .
Analogues with Alternative Heterocyclic Cores
4-Oxo-4-pyrrolidin-1-yl-but-2-enoic Acid Derivatives
- Example Structure: {4-[(4-dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-but-2-enoyl)amino]-[1,3,5]triazin-2-yl}-[(4-dimethylamino-phenyl)hydroxymethyl]amide
- Key Differences: The replacement of piperazine with pyrrolidine increases conformational rigidity and reduces basicity. The α,β-unsaturated carbonyl group (but-2-enoic acid) introduces electrophilic reactivity, which may influence covalent binding to biological targets .
Pharmacokinetic and Physicochemical Comparisons
*Estimated using fragment-based methods. ‡Predicted using Molinspiration software.
Biologische Aktivität
The compound 4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]butanamide represents a unique structure with potential therapeutic applications. Its biological activity is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in key physiological processes.
Chemical Structure and Properties
The compound features a complex molecular structure that includes:
- A pyridine moiety
- A piperazine ring
- A benzothiazole component
These structural elements contribute to its pharmacological properties and influence its biological activity.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered biochemical pathways.
- Receptor Binding : It can interact with various receptors, modulating their activity and influencing cellular responses.
Biological Activity Overview
Research indicates that compounds similar to 4-oxo derivatives exhibit diverse biological activities. Below is a summary of the key activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Anticancer Properties | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial Activity | Effective against a range of bacterial strains. |
| Anticonvulsant Effects | Demonstrates potential in seizure models. |
Anticancer Activity
Studies have shown that 4-oxo derivatives can induce apoptosis in cancer cells. For instance, a study reported that compounds with similar structures inhibited cell proliferation in A-431 and Jurkat cell lines with IC50 values less than that of doxorubicin . The presence of the benzothiazole moiety is believed to enhance cytotoxicity through specific interactions with cellular targets.
Antimicrobial Properties
Research has demonstrated that the compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticonvulsant Effects
In animal models, the compound exhibited anticonvulsant activity comparable to standard treatments. For example, it showed protective effects in the pentylenetetrazol (PTZ) seizure model, indicating its potential as a therapeutic agent for epilepsy .
Case Studies
- Study on Anticancer Activity : In vitro studies utilizing various cancer cell lines revealed that the compound significantly reduced cell viability through mechanisms involving apoptosis and cell cycle arrest.
- Evaluation of Antimicrobial Efficacy : Clinical isolates were tested against the compound, demonstrating broad-spectrum antimicrobial activity with minimal inhibitory concentrations (MICs) lower than those of common antibiotics.
- Anticonvulsant Evaluation : In vivo studies indicated that the compound provided substantial protection in seizure models, suggesting its potential utility in managing epilepsy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
